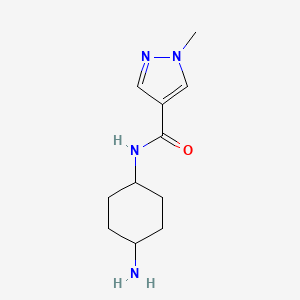
1-(3-fluorophenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-fluorophenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine, also known as FPM, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FPM belongs to the class of arylalkylamines, which are known for their pharmacological properties.
Mécanisme D'action
The exact mechanism of action of 1-(3-fluorophenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine is not fully understood. However, it is believed to work by modulating the levels of certain neurotransmitters in the brain, such as serotonin and dopamine. 1-(3-fluorophenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine has been shown to increase the levels of these neurotransmitters, leading to its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
1-(3-fluorophenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine has been shown to have a range of biochemical and physiological effects. It has been found to increase the levels of certain neurotransmitters in the brain, which can improve mood and reduce anxiety. 1-(3-fluorophenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine has also been shown to have anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 1-(3-fluorophenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine is its relatively simple synthesis method, which makes it easy to produce in large quantities. It has also been shown to have low toxicity, making it a safe compound to work with in the laboratory. However, one of the limitations of 1-(3-fluorophenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine is its limited solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for the research of 1-(3-fluorophenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. 1-(3-fluorophenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine has been shown to have neuroprotective effects, making it a potential candidate for the development of new drugs for these conditions. Another area of interest is its potential use in the treatment of drug addiction. 1-(3-fluorophenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine has been shown to reduce drug-seeking behavior in animal models, making it a potential candidate for the development of new drugs for addiction treatment.
Conclusion:
In conclusion, 1-(3-fluorophenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine is a novel compound that has shown promising results in various scientific studies. It has potential therapeutic applications in the treatment of depression, anxiety, and other psychiatric disorders. 1-(3-fluorophenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine has a relatively simple synthesis method, low toxicity, and a range of biochemical and physiological effects. There are several future directions for the research of 1-(3-fluorophenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine, including its potential use in the treatment of neurodegenerative diseases and drug addiction.
Méthodes De Synthèse
The synthesis of 1-(3-fluorophenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine involves the reaction of 3-fluoroacetophenone with hydrazine hydrate to form 3-fluorophenylhydrazine. The resulting compound is then reacted with 1H-pyrazole-5-carboxaldehyde to form the final product, 1-(3-fluorophenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine. The synthesis process is relatively simple and can be carried out using standard laboratory equipment.
Applications De Recherche Scientifique
1-(3-fluorophenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine has shown promising results in various scientific studies. It has been found to have potential therapeutic applications in the treatment of depression, anxiety, and other psychiatric disorders. 1-(3-fluorophenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine has been shown to exhibit antidepressant and anxiolytic effects in animal models, making it a potential candidate for the development of new drugs.
Propriétés
IUPAC Name |
1-(3-fluorophenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3/c12-10-3-1-2-9(6-10)7-13-8-11-4-5-14-15-11/h1-6,13H,7-8H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHUIMVOICWFURE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CNCC2=CC=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-fluorophenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-Chlorophenyl)methyl-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7557139.png)
![2-[2-[Cyclopropyl(ethyl)sulfamoyl]-5-methoxyphenyl]acetic acid](/img/structure/B7557147.png)




![3-Methyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B7557188.png)




![N-[(4-fluorophenyl)methyl]-2-methyl-5-methylsulfonylaniline](/img/structure/B7557222.png)

